Cbz-L-Tyrosine benzyl ester triflate (CAS 183070-41-9) is a highly activated, orthogonally protected amino acid electrophile extensively utilized in the synthesis of unnatural phenylalanine derivatives. By converting the native phenolic hydroxyl group of tyrosine into a highly reactive trifluoromethanesulfonate (triflate) leaving group, this compound becomes a premium substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations[1]. The dual benzyl-based protection strategy (N-Cbz and C-benzyl ester) ensures stability under basic coupling conditions while allowing for simultaneous, single-step global deprotection via catalytic hydrogenation post-functionalization, streamlining downstream peptide synthesis workflows.
Substituting this specific triflate with standard halogenated analogs (e.g., 4-bromo-L-phenylalanine) or unprotected tyrosine precursors introduces significant process inefficiencies. Unactivated tyrosine requires an additional on-site triflation or nonaflation step, consuming expensive reagents (triflic anhydride) and requiring rigorous anhydrous purification that scales poorly [1]. Conversely, while iodinated or brominated phenylalanines are reactive, they often lack the optimized Cbz/benzyl ester dual-protection scheme, forcing chemists to perform tedious protection/deprotection swaps to ensure compatibility with standard solid-phase peptide synthesis (SPPS). Furthermore, aryl triflates often exhibit superior oxidative addition kinetics in Pd-catalyzed borylations compared to aryl bromides, allowing for lower catalyst loadings and minimizing heavy metal contamination in the final product.
The triflate activation of the tyrosine phenolic oxygen provides an exceptional thermodynamic driving force for oxidative addition in palladium catalysis. In the synthesis of 4-borono-L-phenylalanine (L-BPA) derivatives, protected L-tyrosine triflates can be borylated with pinacolborane using extremely low catalyst loadings (as low as 0.5 mol% Pd), achieving near-quantitative conversions [1]. In contrast, achieving similar borylation yields with standard aryl bromides often requires higher catalyst loadings (2.0-5.0 mol%) and elevated temperatures. The Cbz and benzyl ester protecting groups remain fully intact during this transformation, avoiding the side reactions seen with less robust protecting groups.
| Evidence Dimension | Required Pd catalyst loading for >90% borylation yield |
| Target Compound Data | 0.5 mol% Pd catalyst |
| Comparator Or Baseline | 2.0 - 5.0 mol% Pd catalyst (typical for aryl bromides) |
| Quantified Difference | 4x to 10x reduction in precious metal catalyst requirement |
| Conditions | Pinacolborane, Pd catalyst, mild basic conditions |
Lowering the palladium catalyst requirement by up to 10-fold significantly reduces process costs and minimizes heavy metal remediation in pharmaceutical intermediate synthesis.
A critical procurement metric for chiral amino acid electrophiles is the retention of enantiomeric excess (ee) during harsh cross-coupling conditions. Research demonstrates that under optimized heterogeneous conditions (e.g., Pd(PPh3)4, K2CO3, toluene), tyrosine triflates undergo Suzuki-Miyaura cross-coupling with aryl boronic acids to form biphenylalanine derivatives with >99% ee and isolated yields exceeding 94%[1]. If unoptimized homogeneous conditions (DMF) or poorly protected analogs are used, racemization can degrade the ee to as low as 66%. The robust Cbz/benzyl ester framework of CAS 183070-41-9 provides the necessary steric and electronic shielding to maintain the chiral center's integrity during the requisite heating cycles.
| Evidence Dimension | Enantiomeric excess (ee) of cross-coupled product |
| Target Compound Data | >99% ee (under optimized heterogeneous coupling) |
| Comparator Or Baseline | 66% ee (under unoptimized homogeneous conditions) |
| Quantified Difference | Prevention of up to 33% chiral degradation |
| Conditions | Pd(PPh3)4 (3 mol%), K2CO3, Toluene vs. DMF, 90 °C |
Procuring an electrophile that reliably maintains >99% ee eliminates the need for expensive downstream chiral resolution or preparative HPLC purification.
The precise combination of N-Cbz and C-benzyl ester protecting groups in CAS 183070-41-9 offers a distinct manufacturability advantage over mixed-protection analogs like Boc-Tyr(Tf)-OMe. Following the cross-coupling event, both the Cbz and benzyl ester groups can be simultaneously cleaved via a single catalytic hydrogenation step (Pd/C, H2), yielding the free unnatural amino acid directly [1]. In contrast, a Boc/OMe protected analog requires a two-step deprotection sequence: acidic cleavage of the Boc group (e.g., TFA) followed by basic hydrolysis of the methyl ester (e.g., LiOH), which risks racemization and increases the Process Mass Intensity (PMI) through additional workup and solvent usage.
| Evidence Dimension | Number of deprotection steps to yield free amino acid |
| Target Compound Data | 1 step (Global catalytic hydrogenation) |
| Comparator Or Baseline | 2 steps (Acidic deprotection + Basic hydrolysis for Boc/OMe analogs) |
| Quantified Difference | 50% reduction in deprotection unit operations |
| Conditions | Post-cross-coupling downstream processing |
Reducing the deprotection sequence to a single, neutral hydrogenation step accelerates throughput and minimizes the risk of base-catalyzed racemization.
Ideal for the rapid library generation of biphenylalanine-containing peptidomimetics via Suzuki-Miyaura coupling, where high enantiomeric purity (>99% ee) is required for structure-activity relationship (SAR) studies [1].
Highly suited as a precursor for synthesizing BPA derivatives used in Boron Neutron Capture Therapy (BNCT) research, leveraging its ability to undergo Miyaura borylation at ultra-low palladium catalyst loadings [2].
The global benzyl-based protection scheme makes it the perfect intermediate for generating custom amino acids that can be efficiently deprotected in a single step and subsequently converted into Fmoc-protected building blocks for automated SPPS workflows [1].